Product packaging for 7-Phenylbicyclo[4.1.0]heptane(Cat. No.:CAS No. 1132-24-7)

7-Phenylbicyclo[4.1.0]heptane

Cat. No.: B13763003
CAS No.: 1132-24-7
M. Wt: 172.27 g/mol
InChI Key: CIWHBNDTHGFNCI-UHFFFAOYSA-N
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Description

7-Phenylbicyclo[4.1.0]heptane, with the CAS Registry Number 1132-24-7, is an organic compound with the molecular formula C13H16 and a molecular weight of 172.27 g/mol . This compound features a bicyclo[4.1.0]heptane skeleton, which is a cyclohexane ring fused with a cyclopropane ring, and a phenyl substituent at the 7-position . This structure serves as a valuable scaffold in fundamental organic chemistry research, particularly in the study of reaction mechanisms and stereochemistry. Investigations into related 1-phenylbicyclo[4.1.0]heptane systems have shown their utility in probing the mechanism and stereochemistry of nucleophilic ring-opening reactions of cyclopropanes with electrophiles, such as mercuric salts . Furthermore, structural analogs like 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane have been used to study the conformational course of thermal vinylcyclopropane-cyclopentene rearrangements, providing insight into suprafacial and antarafacial reaction pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16 B13763003 7-Phenylbicyclo[4.1.0]heptane CAS No. 1132-24-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1132-24-7

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

7-phenylbicyclo[4.1.0]heptane

InChI

InChI=1S/C13H16/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)13/h1-3,6-7,11-13H,4-5,8-9H2

InChI Key

CIWHBNDTHGFNCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Phenylbicyclo 4.1.0 Heptane and Its Analogues

Strategic Approaches to Bicyclo[4.1.0]heptane Ring Construction

The primary and most direct strategy for the synthesis of the bicyclo[4.1.0]heptane skeleton involves the cyclopropanation of a cyclohexene (B86901) derivative. This approach forms the three-membered ring by adding a single carbon atom across the double bond of the six-membered ring. The choice of the carbene or carbenoid source is critical as it dictates the reaction conditions, substrate scope, and stereochemical outcome.

Cyclopropanation of Cyclohexene Derivatives

The addition of a carbon atom to the double bond of a cyclohexene precursor, such as 1-phenylcyclohexene, is the cornerstone for synthesizing 7-phenylbicyclo[4.1.0]heptane. This transformation is achieved through reactions with carbenes or carbenoid species.

Carbenes (R₂C:) are neutral, divalent carbon species with six valence electrons, making them highly reactive electrophiles that readily react with nucleophilic carbon-carbon double bonds. libretexts.orgopenstax.org Carbenoids are metal-complexed reagents that exhibit carbene-like reactivity, often with enhanced stability and selectivity. libretexts.orglibretexts.org These reactions are typically concerted, leading to a stereospecific outcome where the geometry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.orgwikipedia.org

Diazomethane (B1218177) (CH₂N₂) serves as a classical precursor for the methylene (B1212753) group (CH₂) required for cyclopropanation. masterorganicchemistry.com The decomposition of diazomethane to generate the highly reactive methylene carbene can be initiated photochemically or, more commonly, through transition metal catalysis. wikipedia.orgresearchgate.net

Metal catalysts, such as palladium(II) acetate (B1210297) or copper complexes, facilitate the decomposition of diazomethane and mediate the transfer of the methylene group to the alkene. acs.orgresearchgate.net This catalytic approach avoids the formation of free carbene, instead proceeding through a metal-carbene intermediate. The reaction of 1-phenylcyclohexene with diazomethane in the presence of a palladium catalyst would yield this compound. The catalytic cycle involves the formation of a palladium-carbene complex which then reacts with the alkene in a concerted fashion. acs.org This method is advantageous as it often proceeds under milder conditions and with greater control compared to photolytic or thermal methods, which can be explosive and generate side products. wikipedia.orgmasterorganicchemistry.com

Table 1: Diazomethane-Mediated Cyclopropanation
Reagent/CatalystDescriptionKey Features
Diazomethane (CH₂N₂) + Light (hν)Photolytic decomposition of diazomethane generates singlet methylene carbene.Highly reactive; can have side reactions; stereospecific. masterorganicchemistry.com
Diazomethane (CH₂N₂) + Pd(OAc)₂ or Cu catalystCatalytic decomposition proceeds via a metal-carbene intermediate.Milder conditions; improved control and safety; stereospecific. acs.orgresearchgate.net

Dihalomethylenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), are valuable reagents for forming 7,7-dihalobicyclo[4.1.0]heptane derivatives. These intermediates can be subsequently reduced to the parent bicyclo[4.1.0]heptane system.

A common method for generating dichlorocarbene involves the alpha-elimination of a proton and a chloride ion from chloroform (B151607) (CHCl₃) using a strong base like potassium tert-butoxide or aqueous sodium hydroxide (B78521) with a phase-transfer catalyst. libretexts.orgwikipedia.orglibretexts.org Similarly, dibromocarbene can be generated from bromoform (B151600) (CHBr₃). The generated dihalocarbene then undergoes a stereospecific [1+2] cycloaddition with the alkene. wikipedia.orgwikipedia.org For instance, the reaction of 1-phenylcyclohexene with dichlorocarbene yields 7,7-dichloro-1-phenylbicyclo[4.1.0]heptane. The synthesis of the analogous 7,7-dibromo-1-phenylbicyclo[4.1.0]heptane has been reported. tubitak.gov.trresearchgate.net

An alternative method for dichlorocarbene generation involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which proceeds in a neutral medium, avoiding side reactions associated with strong bases. nih.gov

Table 2: Dihalomethylene Addition Reactions
PrecursorBase/ReagentCarbene GeneratedProduct with 1-Phenylcyclohexene
Chloroform (CHCl₃)Potassium tert-butoxide (KOt-Bu)Dichlorocarbene (:CCl₂)7,7-Dichloro-1-phenylbicyclo[4.1.0]heptane
Bromoform (CHBr₃)Potassium tert-butoxide (KOt-Bu)Dibromocarbene (:CBr₂)7,7-Dibromo-1-phenylbicyclo[4.1.0]heptane tubitak.gov.tr
Carbon Tetrachloride (CCl₄)Magnesium (Mg) + UltrasoundDichlorocarbene (:CCl₂)7,7-Dichloro-1-phenylbicyclo[4.1.0]heptane nih.gov

The Simmons-Smith reaction is a cornerstone of cyclopropanation, offering a reliable and stereospecific method that avoids the use of highly hazardous diazomethane. chemistrylearner.com The classical reaction utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgwikipedia.orgnih.gov This carbenoid is less reactive than free methylene and adds to alkenes in a concerted, stereospecific manner. chemistry-reaction.comnrochemistry.com The reaction of this carbenoid with 1-phenylcyclohexene would produce this compound.

Several modifications have been developed to enhance the reactivity and reproducibility of the Simmons-Smith reaction. The Furukawa modification employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which generates the active carbenoid more cleanly and quantitatively. wikipedia.orgethz.ch This variant is particularly effective for electron-rich olefins, making it well-suited for the cyclopropanation of styrenyl substrates like 1-phenylcyclohexene. ethz.ch The reaction proceeds via a three-centered "butterfly-type" transition state. chemistry-reaction.comnrochemistry.com

Table 3: Simmons-Smith and Variant Cyclopropanations
VariantReagentsActive SpeciesKey Features
Classic Simmons-SmithCH₂I₂, Zn(Cu)Iodomethylzinc iodide (ICH₂ZnI)Heterogeneous, stereospecific syn-addition. wikipedia.orgwikipedia.org
Furukawa ModificationCH₂I₂, Et₂Zn(Iodomethyl)diethylzinc complexHomogeneous, higher reactivity, good for electron-rich alkenes. wikipedia.orgethz.ch

A defining feature of the cyclopropanation reactions discussed is their high degree of stereospecificity. The addition of singlet carbenes (from diazomethane or dihalomethane precursors) and carbenoids (from Simmons-Smith variants) to alkenes is a concerted or nearly concerted process. masterorganicchemistry.comorganicchemistrytutor.com The carbene or carbenoid adds to one face of the double bond, forming both new carbon-carbon bonds simultaneously. chemistnotes.com

This mechanism dictates that the addition occurs exclusively in a syn fashion. wikipedia.orgorganicchemistrytutor.com Consequently, the stereochemical arrangement of the substituents on the starting alkene is retained in the cyclopropane product. libretexts.orgmasterorganicchemistry.comlibretexts.org For example, the cyclopropanation of a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives a trans-substituted product. wikipedia.org In the context of forming this compound from 1-phenylcyclohexene, the methylene group adds to either the top or bottom face of the planar double bond, resulting in the formation of the bicyclic system with a defined syn relationship between the newly formed C-C bonds and the cyclohexane (B81311) ring. The possibility of anti-addition is geometrically prohibitive in these concerted mechanisms. masterorganicchemistry.com While triplet carbenes can react in a non-stereospecific, stepwise manner that allows for bond rotation and formation of mixed stereoisomers, the common preparative methods for cyclopropanation are designed to proceed through singlet carbene or carbenoid pathways to ensure stereochemical fidelity. libretexts.org

Carbene and Carbenoid Addition Reactions

Introduction of the Phenyl Moiety and Other Substituents

The incorporation of a phenyl group onto the bicyclo[4.1.0]heptane scaffold can be achieved through several strategic approaches. These methods either involve the functionalization of a pre-existing bicyclic core or the construction of the ring system from precursors already bearing the phenyl substituent.

A primary route to C7-substituted bicyclo[4.1.0]heptanes involves the use of 7,7-dihalobicyclo[4.1.0]heptane precursors. These are typically synthesized via the addition of dihalocarbenes to cyclohexene. For instance, the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with one equivalent of an organolithium reagent, such as phenyllithium, can selectively replace one chlorine atom. This reaction proceeds through a lithium-halogen exchange or direct nucleophilic substitution, yielding 7-chloro-7-phenylbicyclo[4.1.0]heptane. kyoto-u.ac.jp Further reduction of this intermediate with a reagent like tributyltin hydride can then produce the final this compound. kyoto-u.ac.jp This stepwise approach allows for the controlled introduction of the phenyl group at the C7 position of a halogenated intermediate. Similarly, 7,7-dibromo-1-phenylbicyclo[4.1.0]heptane has been synthesized, serving as another key halogenated intermediate for further transformations. tubitak.gov.tr

The reduction of 7-chloro-7-phenylbicyclo[4.1.0]heptane has been shown to proceed nonstereospecifically, affording an isomeric mixture of endo- and exo-7-phenylbicyclo[4.1.0]heptane with a ratio of approximately 90:10. kyoto-u.ac.jp This lack of stereospecificity suggests that the intermediate 7-phenylbicyclo[4.1.0]hept-7-yl radical is configurationally unstable, behaving like a planar radical. kyoto-u.ac.jp

An alternative to functionalizing the pre-formed bicyclic system is to construct the bicyclo[4.1.0]heptane ring from precursors that already contain the phenyl group. This strategy often involves transition-metal-catalyzed cyclization reactions.

A notable example is the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This reaction proceeds in a regio- and stereoselective manner to provide 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in good yields. acs.org The reaction mechanism is proposed to start with the oxidative addition of the palladium catalyst to the β-styryl bromide, followed by the generation of a cationic palladium(II) species that undergoes cyclopropanation. acs.org The presence of the styryl group, which contains a phenyl moiety, is crucial for stabilizing the cationic intermediate through resonance, facilitating the smooth formation of the bicyclo[4.1.0]heptane ring system. acs.org

Another approach involves the ring-opening of more complex polycyclic systems. For example, treatment of 1-phenyltricyclo[4.1.0.0²’⁷]heptane with silica (B1680970) gel (SiO₂) can yield ring-opened products such as 2-phenylbicyclo[4.1.0]hept-2-ene and 1-phenylbicyclo[4.1.0]hept-2-ene. researchgate.net These reactions demonstrate how the bicyclo[4.1.0]heptane framework can be formed from strained precursors already incorporating a phenyl substituent.

Stereoselective and Asymmetric Synthesis of Bicyclo[4.1.0]heptane Derivatives

The biological activity of bicyclo[4.1.0]heptane derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance for accessing enantiomerically pure and diastereomerically defined compounds.

Many synthetic strategies for bicyclo[4.1.0]heptanes yield products with multiple chiral centers, necessitating precise control over their relative stereochemistry.

Visible light-induced photoclick pericyclic cascade reactions of diazodienals with cyclic 1,3-dienes have been shown to produce enal-functionalized bicyclo[4.1.0]heptane derivatives with excellent diastereoselectivity (>20:1). chemrxiv.org This method highlights the potential of photochemical reactions in achieving high levels of stereocontrol. chemrxiv.org Similarly, the palladium-catalyzed intramolecular cyclization of dienones with β-styryl bromides produces 2-styryl-substituted bicyclo[4.1.0]heptenes in a diastereoselective fashion. acs.org

Furthermore, a highly regio- and stereoselective synthetic approach has been established for creating functionalized bicyclo[4.1.0]heptyl intermediates containing five chiral centers. uab.catacs.org Key steps in this asymmetric synthesis include highly diastereoselective allylic oxidation and hydroboration reactions, which effectively control the stereochemical outcome. uab.catacs.org

Reaction TypePrecursorsKey Reagent/CatalystProduct TypeDiastereoselectivityReference
Photoclick Pericyclic CascadeDiazoenals and 1,3-DienesVisible Light (White LED)Enal-functionalized bicyclo[4.1.0]heptanes>20:1 dr chemrxiv.org
Intramolecular Coupling-Cyclization3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione and β-Styryl BromidesPd(PPh₃)₄2-Styryl-substituted bicyclo[4.1.0]heptenesDiastereoselective acs.org
Multi-step Synthesis1,4-Cyclohexanedione derivativeSelenium dioxide (allylic oxidation), Borane dimethyl sulfide (B99878) (hydroboration)Functionalized bicyclo[4.1.0]heptyl azide (B81097)Highly diastereoselective uab.catacs.org

Achieving absolute stereocontrol to synthesize specific enantiomers of bicyclo[4.1.0]heptane derivatives typically relies on chiral catalysts or auxiliaries. A powerful strategy is the catalytic desymmetrization of meso-bicyclo[4.1.0]heptane compounds. thieme-connect.comthieme-connect.com

The first ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones has been accomplished through a formal C(sp²)-H alkylation. thieme-connect.comthieme-connect.com This reaction is catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide and generates the desired bicyclo[4.1.0]heptane products with excellent enantiomeric ratios (up to 97:3 er). thieme-connect.comthieme-connect.com This organocatalytic approach provides a direct and efficient route to chiral bicyclic structures. thieme-connect.com

Transition metal catalysis also offers powerful enantioselective routes. Gold(I) complexes with chiral bisphosphine ligands have been used in the asymmetric cycloisomerization of 1,6-enynes to form oxabicyclo[4.1.0]heptene derivatives, which are structurally related to the carbocyclic core. nih.gov Similarly, chiral copper catalysts have been employed in the enantioselective cyclopropanation of olefins to generate bicyclo[4.1.0]heptane derivatives. sci-hub.se

Reaction TypeSubstrateCatalyst SystemEnantioselectivityReference
Catalytic Desymmetrizationmeso-Cyclopropane-fused cyclohexene-1,4-dionesDihydroquinine-derived aminosquaramideUp to 97:3 er thieme-connect.comthieme-connect.com
Asymmetric Cycloisomerization1,6-EnynesChiral Bisphosphine-Gold(I) ComplexHigh enantiopurity nih.gov
Asymmetric CyclopropanationOlefinsChiral Copper CatalystsEnantioselective sci-hub.se

Modular synthesis allows for the efficient generation of a library of diverse compounds from a common intermediate or building block. This approach is particularly valuable for creating functionalized bicyclo[4.1.0]heptane derivatives for applications such as drug discovery.

A highly effective modular strategy has been developed based on a functionalized bicyclo[4.1.0]heptyl azide intermediate. uab.catacs.org This key intermediate, synthesized enantiomerically pure through a regio- and stereoselective route, serves as a versatile platform for diversification. acs.org The azide group can be readily transformed to introduce various functionalities. For example, natural nucleobases like thymine (B56734) and guanine (B1146940) can be constructed stepwise from the azide, and a range of substituted 1,2,3-triazoles can be assembled via cycloaddition reactions. acs.org This modular construction provides systematic access to new families of enantiomerically pure carbocyclic nucleoside analogues built on the bicyclo[4.1.0]heptane template. uab.catacs.org The ability to start with a pre-formed, stereochemically defined core and subsequently introduce diverse functional groups is a hallmark of an efficient modular synthesis. sci-hub.se

Synthesis of Specifically Modified this compound Analogues

The structural modification of this compound has been a subject of interest for exploring its chemical reactivity and potential applications. Advanced synthetic methodologies have been developed to introduce various functional groups and structural features onto the bicyclo[4.1.0]heptane framework, leading to a range of novel analogues. This section details the synthetic approaches for preparing vinyl-substituted, halogenated, and dione-functionalized derivatives.

Preparation of Vinyl-Substituted Derivatives

The introduction of a vinyl group onto the this compound scaffold has been achieved through a multi-step synthetic sequence. A key precursor for this transformation is 1-acetyl-7-exo-phenylbicyclo[4.1.0]heptane. The synthesis of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane involves the conversion of the acetyl group into an ethynyl (B1212043) group, which is subsequently reduced to the desired vinyl moiety.

The process begins with the treatment of 1-acetyl-7-exo-phenylbicyclo[4.1.0]heptane with phosphorus pentachloride (PCl5) in dry benzene. This reaction yields a mixture of (1',1'-dichloroethyl)- and (1'-chloroethenyl)-substituted bicycloheptanes. This mixture is then subjected to dehydrochlorination using sodamide (NaNH2) in dimethyl sulfoxide (B87167) (DMSO). During this step, epimerization at the C7 position occurs, leading to the complete isomerization to the more stable 7-exo-phenyl diastereomer of 1-ethynyl-7-phenylbicyclo[4.1.0]heptane. acs.org

The final step is the selective reduction of the ethynyl group to a vinyl group. This is accomplished through hydroalumination using diisobutylaluminum hydride (DIBAL-H) in pentane (B18724), followed by protonolysis to yield 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane. acs.org

Table 1: Synthesis of 1-Ethenyl-7-exo-phenylbicyclo[4.1.0]heptane

StepStarting MaterialReagents and ConditionsIntermediate/Product
11-Acetyl-7-exo-phenylbicyclo[4.1.0]heptanePCl5, dry benzeneMixture of (1',1'-dichloroethyl)- and (1'-chloroethenyl)-substituted bicycloheptanes
2Mixture from Step 1NaNH2, DMSO1-Ethynyl-7-exo-phenylbicyclo[4.1.0]heptane
31-Ethynyl-7-exo-phenylbicyclo[4.1.0]heptane1. DIBAL-H, pentane 2. H2O1-Ethenyl-7-exo-phenylbicyclo[4.1.0]heptane

Synthesis of Dihalo- and Other Halogenated Derivatives

Halogenated derivatives of this compound, particularly dihalo-substituted compounds, are valuable intermediates in organic synthesis. The synthesis of these compounds can be achieved through carbene addition reactions to the corresponding phenyl-substituted cyclohexene.

For instance, 7,7-dibromo-1-phenylbicyclo[4.1.0]heptane has been synthesized and its thermal and silver ion-catalyzed rearrangements have been studied. researchgate.net Similarly, 7-chloro-7-phenylbicyclo[4.1.0]heptane has been prepared and its reduction with tributyltin hydride has been investigated. The preparation of these halogenated compounds often involves the reaction of a haloform (e.g., bromoform or chloroform) with a strong base to generate the dihalocarbene in situ, which then undergoes a [2+1] cycloaddition with the alkene.

An isomeric mixture of 7-chloro-7-phenylbicyclo[4.1.0]heptane can be prepared, and in some cases, the individual isomers can be separated or selectively synthesized. The reduction of these halides can lead to the formation of endo and exo isomers of this compound. For example, the reduction of 7-chloro-7-phenylbicyclo[4.1.0]heptane has been shown to produce an isomeric mixture of this compound with a notable preference for the endo isomer. xinjingchem.com

Table 2: Synthesis of Halogenated this compound Derivatives

CompoundSynthetic MethodKey ReagentsReference
7,7-Dibromo-1-phenylbicyclo[4.1.0]heptaneDibromocarbene addition to 1-phenylcyclohexeneCHBr3, Strong Base researchgate.net
7-Chloro-7-phenylbicyclo[4.1.0]heptaneChlorocarbene addition to 1-phenylcyclohexeneCHCl3, Strong Base xinjingchem.com

Synthesis of Functionalized Bicyclo[4.1.0]heptan-2,4-diones

The synthesis of functionalized bicyclo[4.1.0]heptan-2,4-diones has been explored, leading to a variety of derivatives with potential biological activity. acs.orgupenn.edu While the direct synthesis of 7-phenylbicyclo[4.1.0]heptan-2,4-dione is not extensively detailed in the provided context, the methodologies for preparing analogous structures provide a framework for such syntheses.

A general approach involves the modification of a pre-existing bicyclo[4.1.0]heptane ring system or the construction of the dione (B5365651) functionality through cyclization reactions. For example, various benzoyl-substituted bicyclo[4.1.0]heptanediones have been synthesized. acs.orgupenn.edu These syntheses have led to the discovery of compounds with herbicidal activity. acs.orgupenn.edu One such compound is 3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione, which demonstrated high activity against various weeds. acs.orgupenn.edu Further modifications of the benzoyl substituent led to the identification of (1R,6R)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione, which showed a good balance of herbicidal efficacy and crop safety. acs.orgupenn.edu

These synthetic efforts highlight the accessibility of diverse functionalized bicyclo[4.1.0]heptan-2,4-diones, suggesting that the introduction of a phenyl group at the 7-position would be a feasible extension of these methodologies.

Table 3: Examples of Synthesized Bicyclo[4.1.0]heptan-2,4-dione Derivatives

Compound NameKey SubstituentNoted Activity
3-(4-Chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione4-Chloro-2-nitrobenzoylHerbicidal
(1R,6R)-3-(2-Chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione2-Chloro-4-methylsulfonylbenzoylHerbicidal with crop safety

Exploration of Reactivity and Mechanistic Pathways

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane ring in 7-phenylbicyclo[4.1.0]heptane, estimated to be around 28 kcal/mol, is a key determinant of its reactivity. uni-regensburg.de This strain energy can be released through the cleavage of one of the C-C bonds of the three-membered ring, leading to a variety of ring-opened products. The regioselectivity and stereochemistry of these reactions are highly dependent on the nature of the reagents and the reaction conditions.

Thermal Ring-Opening Processes and Their Regioselectivity

Thermal activation of bicyclo[4.1.0]heptane systems can induce ring-opening of the cyclopropane moiety. In the case of the related compound, 7,7-dibromo-1-phenylbicyclo[4.1.0]heptane, thermal rearrangement leads to the formation of ring-expanded products. researchgate.nettubitak.gov.tr While specific studies on the thermal ring-opening of the parent this compound are not extensively detailed in the provided search results, the behavior of substituted analogs provides valuable insights. For instance, the thermal isomerization of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane at 220 °C proceeds via a vinylcyclopropane-cyclopentene rearrangement to yield 7-exo-phenylbicyclo[4.3.0]non-1(9)-ene. acs.org This suggests that the presence of unsaturation can direct the rearrangement pathway. The regioselectivity of thermal ring-opening in the absence of such activating groups would be dictated by the relative stability of the possible diradical intermediates formed upon C-C bond cleavage.

Acid-Catalyzed Ring-Opening Mechanisms

The presence of a Brønsted or Lewis acid can catalyze the ring-opening of the cyclopropane ring in this compound. The reaction is initiated by the protonation of the cyclopropane ring, which is a weak base. This protonation can occur on one of the carbons of the cyclopropane ring, leading to the formation of a corner-protonated or edge-protonated cyclopropane intermediate. These intermediates are highly unstable and readily undergo ring-opening to form a more stable carbocation. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation. In the case of this compound, the phenyl group can stabilize a positive charge at the adjacent carbon (C7) through resonance. Therefore, cleavage of the C1-C6 or C1-C7 bond would be favored over the C6-C7 bond to form a benzylic carbocation. Subsequent reaction with a nucleophile or rearrangement of the carbocation leads to the final product. For instance, the acid-catalyzed ring-opening of related tricyclo[4.1.0.0(2,7)]heptane systems with SiO2 has been shown to yield a variety of ring-opened products, including bicyclo[4.1.0]heptene and cycloheptadiene derivatives. asianpubs.orgresearchgate.net

Metal-Ion Catalyzed Ring-Opening and Rearrangements (e.g., Silver-Ion, Palladium)

Transition metals, particularly those with a high affinity for π-systems and strained rings, can effectively catalyze the ring-opening of this compound. Silver(I) and palladium(0/II) complexes are notable examples.

The interaction of Ag+ with the cyclopropane ring is thought to involve the donation of electron density from the Walsh orbitals of the cyclopropane to the empty s-orbital of the silver ion. This interaction weakens the C-C bonds of the cyclopropane ring and facilitates their cleavage. The rearrangement of 7,7-dibromo-1-phenylbicyclo[4.1.0]heptane catalyzed by silver perchlorate (B79767) yields a mixture of ring-opened products. researchgate.nettubitak.gov.tr

Palladium-catalyzed reactions of bicyclo[4.1.0]heptane systems have also been investigated. The palladium-catalyzed hydrogenolysis of fluorinated derivatives of this compound has been shown to proceed with high regioselectivity, with the C1-C6 bond being selectively cleaved. oup.com This selectivity is influenced by the stereochemistry of the substituents on the cyclopropane ring. oup.com

The intermediacy of carbocationic species in metal-catalyzed ring-opening reactions of phenylcyclopropanes is supported by experimental evidence. The chloropalladation of 7-methylene-1-phenylbicyclo[4.1.0]heptane in methanol (B129727) provides strong evidence for an organopalladium intermediate with significant carbonium ion character. doi.org The formation of products arising from nucleophilic attack by the solvent (methanol) is consistent with the presence of an electrophilic carbon center. This suggests that the metal coordination to the cyclopropane ring leads to a species that behaves like a carbocation, which can then be trapped by nucleophiles.

The driving force for metal-catalyzed ring-opening is the relief of the inherent ring strain of the cyclopropane moiety. The coordination of a metal ion to the cyclopropane ring further activates the system towards ring-opening. This activation can be envisioned as the metal center withdrawing electron density from the C-C bonding orbitals of the cyclopropane, thereby weakening these bonds. This electronic perturbation, coupled with the pre-existing ring strain, lowers the activation energy for C-C bond cleavage. The regioselectivity of the bond cleavage is then influenced by both electronic factors (stabilization of the resulting intermediate) and steric factors (accessibility of the C-C bonds to the metal catalyst). oup.com

Nucleophilic and Base-Mediated Ring-Opening Reactions

While electrophilic and metal-catalyzed ring-opening reactions of cyclopropanes are well-documented, nucleophilic and base-mediated pathways are less common for simple phenylcyclopropanes unless an activating group is present. The reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts, which proceeds via an electrophilic attack of Hg2+ on the cyclopropane ring, involves a subsequent nucleophilic step where a nucleophile attacks the resulting mercurinium ion intermediate. acs.org

Base-mediated rearrangements of cyclopropanes are typically observed in systems with adjacent electron-withdrawing groups that can stabilize a carbanion intermediate. For instance, the Favorskii rearrangement of α-haloketones proceeds through a cyclopropanone (B1606653) intermediate that is opened by a nucleophile. msu.edu In the absence of such activating groups, the C-H bonds adjacent to the cyclopropane ring in this compound are not sufficiently acidic to be deprotonated by common bases to initiate a ring-opening cascade.

Interactive Data Table: Reactivity of this compound and its Derivatives

Reaction TypeReagent/ConditionSubstrateKey IntermediatesMajor Product(s)
Thermal Rearrangement220 °C1-Ethenyl-7-exo-phenylbicyclo[4.1.0]heptaneDiradical7-exo-Phenylbicyclo[4.3.0]non-1(9)-ene
Acid-Catalyzed Ring-OpeningSiO21-Phenyltricyclo[4.1.0.0(2,7)]heptaneCarbocationPhenylbicyclo[4.1.0]heptenes, Phenylcycloheptadienes
Silver-Ion Catalyzed RearrangementAgClO47,7-Dibromo-1-phenylbicyclo[4.1.0]heptaneCarbocationRing-opened bromo-dienes and bromo-alcohols
Palladium-Catalyzed HydrogenolysisH2, Pd/Cendo-7-Fluoro-1-phenylbicyclo[4.1.0]heptaneOrganopalladium speciesPhenylcycloheptane
ChloropalladationPdCl2(MeCN)2, MeOH7-Methylene-1-phenylbicyclo[4.1.0]heptaneOrganopalladium with carbonium ion characterMethoxy-substituted ring-opened product

Intramolecular Rearrangements

Vinylcyclopropane-Cyclopentene Rearrangements

One of the most extensively studied reactions of bicyclo[4.1.0]heptane systems is the thermal vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. This oup.comresearchgate.net sigmatropic shift involves the conversion of a vinylcyclopropane (B126155) into a cyclopentene (B43876), a transformation that has been a subject of detailed mechanistic and stereochemical investigation. nih.govresearchgate.net

The thermal isomerization of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane to 7-phenylbicyclo[4.3.0]non-1(9)-ene serves as a key example of the VCP-CP rearrangement. researchgate.netacs.org This reaction requires high temperatures, typically over 200°C, to proceed. Mechanistic studies suggest that the rearrangement is not a concerted pericyclic reaction but rather proceeds through a diradical intermediate. researchgate.net The transition state for the vinylcyclopropane to cyclopentene conversion is thought to retain a significant amount of ring and torsional strain. researchgate.net The activation barrier for the conrotatory ring opening of the parent tricyclo[4.1.0.0(2,7)]heptane to (E,Z)-1,3-cycloheptadiene was calculated to be 40 kcal mol⁻¹, highlighting the substantial energy required for these transformations. nih.gov

The stereochemistry of the VCP-CP rearrangement provides deep insight into the reaction mechanism. Woodward-Hoffmann rules for sigmatropic shifts predict specific stereochemical outcomes based on whether the migrating group moves across the same face (suprafacial) or opposite faces (antarafacial) of the π-system.

Studies on the thermal rearrangement of 1-(2'-(E)-d-ethenyl)bicyclo[4.1.0]heptane revealed that the reaction proceeds through both suprafacial and antarafacial pathways. nih.govacs.org The product ratio indicated that the suprafacial process accounts for approximately 79% of the product, while the antarafacial pathway accounts for the remaining 21%. nih.govacs.org

For the derivative 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane, the thermal rearrangement at 220°C also proceeds via competing pathways. The major pathway involves a suprafacial migration with retention of configuration at the migrating carbon, while a minor pathway involves an antarafacial migration, also with retention. researchgate.netacs.org The ratio of suprafacial to antarafacial pathways was determined to be 85:15. researchgate.netacs.org The antarafacial process is thought to occur through a "semicircular" diradical conformation, as opposed to an "extended" geometry. researchgate.netacs.org

Stereochemical Pathways in the Thermal Vinylcyclopropane-Cyclopentene Rearrangement
SubstrateSuprafacial Pathway (%)Antarafacial Pathway (%)Reference
1-(2'-(E)-d-ethenyl)bicyclo[4.1.0]heptane79 ± 221 ± 2 nih.govacs.org
1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane8515 researchgate.netacs.org

Rearrangements of Dihalocyclopropane Derivatives

The introduction of two halogen atoms at the C7 position of the bicyclo[4.1.0]heptane skeleton opens up further avenues for rearrangement reactions. Gem-dihalocyclopropanes are valuable precursors for the generation of carbenes or carbenoids, which can then undergo intramolecular reactions.

The treatment of substituted gem-dibromocyclopropanes with methyllithium (B1224462) can lead to intramolecular cycloaddition or ring-opening to allenes. scispace.com For instance, the reaction of 7,7-dibromobicyclo[4.1.0]heptane can generate a cyclopropylidene intermediate. scispace.com The thermal and silver ion-catalyzed rearrangements of 7,7-dibromo-1-phenylbicyclo[4.1.0]heptane have also been studied, leading to various ring-opened and rearranged products. researchgate.net The gas-phase pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane at high temperatures yields 1,3,5-cycloheptatriene. researchgate.net

The reduction of dihalocyclopropane derivatives also provides mechanistic insights. The reduction of 7-chloro-7-phenylbicyclo[4.1.0]heptane with tributyltin hydride proceeds non-stereospecifically. kyoto-u.ac.jp This suggests that the intermediate 7-phenylbicyclo[4.1.0]hept-7-yl radical is configurationally unstable, behaving like a planar radical at the reaction temperatures (80-140°C). kyoto-u.ac.jp The product distribution for this reduction is an isomeric mixture of this compound with an endo:exo ratio of approximately 90:10, regardless of the starting halide's geometry. kyoto-u.ac.jp

Product Ratios in the Reduction of 7-Substituted-7-halobicyclo[4.1.0]heptanes
SubstrateReducing AgentProductEndo:Exo RatioReference
7-chloro-7-phenylbicyclo[4.1.0]heptaneTributyltin hydrideThis compound90 ± 2 : 10 ± 2 kyoto-u.ac.jp
7-chloro-7-methylbicyclo[4.1.0]heptaneTributyltin hydride7-methylbicyclo[4.1.0]heptane72 ± 2 : 28 ± 2 kyoto-u.ac.jp

Other Significant Chemical Transformations

The bicyclo[4.1.0]heptane framework, particularly at the C7 position, can support radical intermediates. A notable example is the reduction of 7-chloro-7-phenylbicyclo[4.1.0]heptane using tributyltin hydride. kyoto-u.ac.jp This reaction proceeds through the intermediate 7-phenylbicyclo[4.1.0]hept-7-yl radical. kyoto-u.ac.jp Experimental studies have shown that this reduction is nonstereospecific, yielding an isomeric mixture of endo- and exo-7-phenylbicyclo[4.1.0]heptane. The product ratio is consistently around 90:10 (endo:exo), regardless of the starting isomer's geometry. kyoto-u.ac.jp This outcome strongly suggests that the intermediate radical is either planar or a rapidly inverting pyramid, which leads to a loss of the initial stereochemical information. kyoto-u.ac.jp

The high strain and unique electronic properties of the cyclopropane ring influence the stability and reactivity of adjacent radical centers. beilstein-journals.orgnih.gov Radical reactions involving cyclopropane derivatives can lead to ring-opening or rearrangement, although in the case of the 7-phenylbicyclo[4.1.0]hept-7-yl radical, the primary reaction pathway is hydrogen atom abstraction to form the saturated product. kyoto-u.ac.jp Oxygenation reactions of related bicyclo[4.1.0]alkanes promoted by dioxiranes have also been shown to proceed via radical pathways, sometimes involving cationic intermediates that lead to rearranged products. semanticscholar.org

Table 2: Reduction of 7-Chloro-7-phenylbicyclo[4.1.0]heptane via a Radical Intermediate kyoto-u.ac.jp
Starting MaterialReagentsKey IntermediateProduct (endo:exo ratio)
7-Chloro-7-phenylbicyclo[4.1.0]heptaneTributyltin hydride7-Phenylbicyclo[4.1.0]hept-7-yl radicalThis compound (90:10)

Halogenated derivatives of bicyclo[4.1.0]heptane are precursors for various transformations, including substitution and elimination reactions. Dehydrohalogenation, an elimination reaction that removes a hydrogen halide to form an alkene, is a common pathway for alkyl halides when treated with a strong base. wikipedia.org This process, often called a β-elimination, is typically promoted by bases like potassium hydroxide (B78521) in an alcoholic solvent. wikipedia.orgyoutube.com

For a substrate like 7-halo-7-phenylbicyclo[4.1.0]heptane, the outcome of the reaction (substitution vs. elimination) depends on the reaction conditions, the nature of the base/nucleophile, and the steric environment of the substrate. Due to the bicyclic structure, steric hindrance at the C7 position can disfavor bimolecular substitution (SN2) reactions. Elimination reactions (E2 mechanism) require an anti-periplanar arrangement of a β-hydrogen and the leaving group, a conformational requirement that can be constrained within the rigid bicyclic system. pearson.comualberta.ca The formation of an alkene at a bridgehead position is generally disfavored in small bicyclic systems, as dictated by Bredt's rule, which adds another layer of complexity to potential elimination pathways. ualberta.ca

Heterogeneous catalytic hydrogenation is a powerful method for the reduction of unsaturated functional groups and strained carbocycles. researchgate.netlibretexts.org In systems containing both a phenyl group and a cyclopropane ring, the reaction conditions determine the selectivity of the reduction. The cyclopropane ring in bicyclo[4.1.0]heptane derivatives is susceptible to hydrogenolysis (ring cleavage) due to its inherent strain. scilit.com This process typically involves the addition of hydrogen across one of the C-C bonds of the three-membered ring.

The hydrogenation of phenyl-substituted cyclopropanes can lead to several products. Depending on the catalyst (e.g., Palladium, Platinum, Nickel) and conditions (temperature, pressure), the reaction can selectively reduce the aromatic ring, open the cyclopropane ring, or both. rsc.orgyoutube.com For instance, hydrogenation of a phenylcyclopropane could yield a cyclohexylcyclopropane, a phenylalkane (from ring opening), or a cyclohexylalkane. The reaction generally occurs via the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. libretexts.org The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the molecule. libretexts.org

Table 3: Potential Products from Heterogeneous Catalytic Hydrogenation
Substrate TypeCatalyst/ConditionsPotential Reaction PathwayExample Product Class
PhenylcyclopropanePd/C, H₂ (low pressure)Cyclopropane ring hydrogenolysisPhenylalkane
PhenylcyclopropanePtO₂, H₂ (high pressure)Aromatic ring reductionCyclohexylcyclopropane
PhenylcyclopropaneRaney Ni, H₂ (high temp/pressure)Both ring reduction and hydrogenolysisCyclohexylalkane

Carbenes are highly reactive intermediates that can be involved in a variety of chemical transformations, including insertions and cycloadditions. researchgate.net The generation of a carbene from a cyclopropane ring, known as carbene expulsion, is a less common but significant mechanistic pathway. Evidence for such intermediates often comes from the characterization of rearrangement products. acs.org

For a this compound system, the corresponding carbene would be 7-phenylbicyclo[4.1.0]hept-7-ylidene. The generation of this species, for example, through the decomposition of a corresponding tosylhydrazone, could lead to intramolecular rearrangements. soton.ac.uk A well-documented reaction of cyclopropyl (B3062369) carbenes is their rearrangement to form cyclobutenes. soton.ac.uk In this process, one of the bonds of the cyclopropane ring migrates to the carbene carbon, resulting in a ring-expanded product. The specific bond that migrates can be influenced by the substituents on the cyclopropane ring. soton.ac.uk The detection of such rearranged products in the reaction mixture provides strong evidence for the transient existence of a carbene intermediate.

Stereochemical Investigations and Elucidation

Determination of Absolute and Relative Stereochemistry in Synthesized Compounds

The elucidation of stereochemistry in derivatives of 7-phenylbicyclo[4.1.0]heptane relies on a combination of spectroscopic methods and, where possible, X-ray crystallography. The relative stereochemistry, particularly the exo or endo orientation of substituents on the cyclopropane (B1198618) ring relative to the six-membered ring, is fundamental.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these assignments. For instance, in compounds like methyl (1R,6S,7r)-7-phenylbicyclo[4.1.0]heptane-7-carboxylate, the relative configuration can be determined through ¹H NMR analysis. rwth-aachen.de Techniques such as the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons, helping to establish their relative positions.

In more complex systems derived from bicyclo[4.1.0]heptane precursors, X-ray diffraction provides unambiguous determination of both relative and absolute stereochemistry. escholarship.org While a crystal structure for the parent this compound is not commonly cited, its derivatives are often characterized by this method to confirm stereochemical assignments made during multi-step syntheses. escholarship.org Furthermore, the absolute stereochemistry of chiral compounds can be determined through techniques like cryogenic electron microscopy or by relating the compound synthetically to a known chiral standard. google.comgoogle.com

Influence of Substituents on Diastereoselective Outcomes

The substituents present on the this compound core, as well as the reagents used in a reaction, can exert significant control over the diastereoselective outcome of a transformation. This is clearly demonstrated in the cyclopropane ring-opening reactions of 1-phenylbicyclo[4.1.0]heptane with mercuric salts. The stereoselectivity of the mercuration is highly dependent on the nature of the mercuric salt and the solvent used.

The reaction can proceed via either syn or anti addition, and the ratio between these pathways is highly variable. This variability suggests that the reaction proceeds through intermediates or transition states where the solvent and the counter-ion of the mercuric salt play a critical role in directing the stereochemical course of the reaction. dss.go.th

Diastereoselectivity in the Mercuration of 1-Phenylbicyclo[4.1.0]heptane dss.go.th
Mercuric SaltSolventSyn:Anti Ratio
Hg(OAc)₂CH₃OH13.5 : 86.5
Hg(OAc)₂THF/H₂O82.5 : 17.5

Stereochemical Retention and Inversion During Concerted and Stepwise Reactions

The stereochemical fate of the this compound system provides deep insight into whether a reaction mechanism is concerted (a single transition state) or stepwise (involving one or more intermediates).

A classic example of a concerted process is the thermal vinylcyclopropane-cyclopentene rearrangement. The thermal isomerization of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane proceeds at 220 °C to yield primarily 7-exo-phenylbicyclo[4.3.0]non-1(9)-ene. acs.orgresearchgate.net This rearrangement occurs predominantly with retention of the stereochemistry of the migrating carbon, which is characteristic of a concerted, pericyclic reaction. acs.orgresearchgate.net

In contrast, reactions proceeding through stepwise mechanisms often lead to a loss of stereochemical information. The reduction of 7-chloro-7-phenylbicyclo[4.1.0]heptane with tributyltin hydride is non-stereospecific. kyoto-u.ac.jp Regardless of the starting geometry of the halide, the reaction produces an isomeric mixture of this compound with a consistent endo:exo ratio of approximately 90:10. kyoto-u.ac.jp This outcome strongly suggests a stepwise mechanism involving an intermediate 7-phenylbicyclo[4.1.0]hept-7-yl radical. This radical is either planar or rapidly inverts its configuration, leading to a product ratio determined by thermodynamic or kinetic factors of the final hydrogen atom transfer step, rather than the stereochemistry of the starting material. kyoto-u.ac.jp

Comparison of Stereochemical Outcomes in Reactions of this compound Derivatives
ReactionStarting MaterialMechanism TypeStereochemical OutcomeReference
Thermal Rearrangement1-Ethenyl-7-exo-phenylbicyclo[4.1.0]heptaneConcerted (Pericyclic)Predominantly Retention acs.orgresearchgate.net
Radical Reduction7-Chloro-7-phenylbicyclo[4.1.0]heptaneStepwise (Radical Intermediate)Non-stereospecific (Loss of Stereochemistry) kyoto-u.ac.jp

Application of Isotopic Labeling (e.g., Deuterium) in Stereomechanistic Studies

Isotopic labeling is a powerful technique for elucidating complex reaction mechanisms and stereochemical pathways that are otherwise difficult to observe. The vinylcyclopropane-cyclopentene rearrangement of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane serves as an excellent case study. acs.orgresearchgate.net

To probe the exact stereochemical course of this rearrangement, deuterium-labeled substrates were synthesized and their thermal rearrangement was studied. Specifically, 1-(E-d-ethenyl)- and 1-(Z-d-ethenyl)-7-exo-phenylbicyclo[4.1.0]heptanes were used. Analysis of the deuterium (B1214612) position in the resulting cyclopentene (B43876) products revealed that the reaction proceeds through two distinct concerted pathways: a suprafacial,retention path and an antarafacial,retention path. acs.orgresearchgate.net The experiments determined that these pathways are utilized in an 85:15 ratio, providing a remarkable level of detail about the transition state geometries involved. acs.orgresearchgate.net Such precise mechanistic understanding would be unattainable without the use of isotopic labeling.

Conformational Preferences and Their Role in Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional shape. The bicyclo[4.1.0]heptane system itself is conformationally constrained. The fusion of the cyclopropane ring forces the six-membered ring into a "boat" or "half-boat" conformation, as a chair conformation would introduce excessive torsional strain. echemi.comquora.com

The orientation of the C7-phenyl group relative to the cyclopropane ring is also critical. For phenylcyclopropanes, two primary conformations are considered: the "bisected" and the "perpendicular". In the bisected conformation, the plane of the phenyl ring eclipses a C-C bond of the cyclopropane ring, which allows for maximum electronic interaction between the aromatic π-system and the high p-character Walsh orbitals of the cyclopropane ring. acs.org This electronic communication is generally stabilizing.

In this compound, the phenyl group is expected to preferentially adopt a bisected conformation relative to the C1-C6 bond. This preferred orientation can influence reactivity by:

Stabilizing transition states: The electron-donating or -withdrawing ability of the phenyl ring can be transmitted through this conformational alignment to stabilize charged or radical character that develops on the cyclopropane ring during a reaction.

Dictating steric approach: The bulk of the phenyl group in its preferred conformation can block or direct the approach of reagents to one face of the molecule, thereby influencing the stereoselectivity of additions or other reactions.

The interplay between the constrained bicyclic core and the electronic and steric effects of the phenyl group's preferred conformation is therefore a key factor governing the chemical behavior of this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis of the Bicyclo[4.1.0]heptane Ring System

The bicyclo[4.1.0]heptane ring system, also known as norcarane (B1199111), is characterized by the fusion of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring. This arrangement results in a unique electronic structure and bonding scenario, dominated by the inherent properties of the three-membered ring. The bonding within the cyclopropane moiety is often described using the Walsh orbital model, which depicts the C-C bonds as being bent, containing significant p-character outside the internuclear axis. This "bent-bond" nature is a key feature of the electronic landscape of bicyclo[4.1.0]heptane.

Computational studies, including quantum-chemical calculations, have been employed to analyze the electronic structure. researchgate.net These analyses reveal the distribution of electron density and the nature of the molecular orbitals. The fusion of the cyclohexane ring influences the geometry and, consequently, the electronic properties of the cyclopropane unit. The strain inherent in the three-membered ring significantly affects the hybridization of the carbon atoms and the bond lengths and angles throughout the molecule. acs.org

In derivatives such as 7-Phenylbicyclo[4.1.0]heptane, the phenyl group introduces further electronic effects. The π-system of the phenyl ring can interact with the Walsh orbitals of the cyclopropane ring, leading to conjugation. This interaction can influence the stability of the molecule and its reactivity at the C7 position and the adjacent bridgehead carbons. The electronic structure of the bicyclo[4.1.0]heptane framework is crucial for understanding its chemical behavior, including its participation in rearrangements and reactions involving the cleavage of the cyclopropane ring. core.ac.uk

Quantum Mechanical Calculations of Reaction Pathways and Transition States

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the mechanisms of reactions involving bicyclo[4.1.0]heptane and its derivatives. semanticscholar.orgacs.org These computational methods allow for the mapping of potential energy surfaces, identifying intermediates, and locating and characterizing transition state structures. core.ac.ukacs.org

For instance, DFT studies have been used to investigate the competing pathways in metal-catalyzed cycloisomerization reactions that form the bicyclo[4.1.0]heptane skeleton. core.ac.uk By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction mechanism and rationalize observed product distributions. These calculations often involve geometry optimization of all stationary points on the reaction coordinate and frequency calculations to confirm their nature as minima or first-order saddle points (transition states). core.ac.ukacs.org Intrinsic reaction coordinate (IRC) calculations are also performed to ensure that a calculated transition state correctly connects the intended reactant and product. core.ac.uk

In the context of this compound, quantum mechanical calculations can model reactions such as electrophilic additions, rearrangements, and radical reactions. kyoto-u.ac.jpacs.org For example, calculations can predict the facial selectivity of an attack on the cyclopropane ring and the relative energies of transition states leading to different stereoisomers. The computational modeling of the thermal isomerization of related bicyclic systems has been used to determine activation barriers for various pathways, such as conrotatory and disrotatory ring openings, providing insight into the reaction kinetics. nih.gov

Table 1: Calculated Activation Free Energy Differences for Hydrogen Atom Transfer (HAT) from Bicyclo[n.1.0]alkanes

SubstrateReaction SiteRelative Activation Free Energy (ΔΔG‡) (kcal/mol)
Bicyclo[3.1.0]hexanecis C2-H0.5
Bicyclo[3.1.0]hexanetrans C2-H0
Bicyclo[4.1.0]heptanecis C2-H0
Bicyclo[4.1.0]heptanetrans C2-H1.0
Bicyclo[6.1.0]nonanecis C2-H0
Bicyclo[6.1.0]nonanetrans C2-H0

This table is based on data from DFT computational studies on the reactions of bicyclic hydrocarbons. acs.org

Analysis of Strain Energy and Conformational Energetics

The bicyclo[4.1.0]heptane system possesses significant ring strain, primarily due to the presence of the cyclopropane ring. The total strain energy is a combination of angle strain (from the deviation of bond angles from ideal values), torsional strain (from eclipsing interactions), and transannular strain. Experimental determination of strain energy is often achieved through measurements of heats of combustion. epa.gov

Computational methods allow for the calculation of strain energies by comparing the energy of the actual molecule with that of a hypothetical, strain-free reference compound. These calculations have shown that the strain energy of cis-bicyclo[4.1.0]heptane is substantial. epa.gov The fusion of the six-membered ring in a cis configuration is significantly more stable than the hypothetical trans fusion, which would introduce an insurmountable amount of strain. quora.comechemi.com The cyclohexane ring in cis-bicyclo[4.1.0]heptane typically adopts a boat or twist-boat conformation to accommodate the fused three-membered ring, as a chair conformation would induce excessive torsional strain. quora.comechemi.com

Conformational analysis of this compound involves considering the orientation of the phenyl group relative to the bicyclic framework. The phenyl group can exist in endo or exo configurations. The relative energies of these conformers are influenced by steric interactions between the phenyl group and the hydrogen atoms on the cyclohexane ring. Computational modeling can predict the most stable conformation and the energy barriers for rotation of the phenyl group.

Table 2: Experimental and Calculated Strain Energies of Bicyclic Alkanes

CompoundGas Phase Heat of Formation (kcal/mol)Experimental Strain Energy (kcal/mol)Calculated Strain Energy (kcal/mol)
cis-Bicyclo[3.1.0]hexane9.3 ± 0.833.332.7
cis-Bicyclo[4.1.0]heptane0.4 ± 1.028.629.4
cis-Bicyclo[5.1.0]octane-3.8 ± 0.726.127.5
cis-Bicyclo[6.1.0]nonane-7.6 ± 1.028.829.8

Data sourced from calorimetric measurements and valence force potential function calculations. epa.gov

Orbital Interactions (e.g., Walsh Orbitals) and Their Influence on Reactivity

The reactivity of the bicyclo[4.1.0]heptane ring system is profoundly influenced by the unique nature of the cyclopropane ring's Walsh orbitals. These high-lying, p-rich orbitals are responsible for many of the characteristic reactions of cyclopropanes, including their susceptibility to attack by electrophiles and their ability to stabilize adjacent positive charges or radical centers.

In the bicyclo[4.1.0]heptane framework, the Walsh orbitals of the three-membered ring can engage in hyperconjugative interactions with adjacent bonds. semanticscholar.orgresearcher.lifenih.gov Computational studies have shown that the σ* orbitals of the C-H bonds at the C2 and C6 positions (alpha to the cyclopropane ring) can interact with the Walsh orbitals. semanticscholar.orgacs.org This interaction activates these specific C-H bonds, for example, towards hydrogen atom transfer (HAT) reactions. semanticscholar.orgnih.gov The stereochemistry of this interaction is crucial; for instance, the overlap is often more effective with one of the C2-H bonds (e.g., cis or trans to the ring fusion) depending on the specific conformation of the six-membered ring. acs.org

The influence of various substituents on the reactivity of the bicyclo[4.1.0]heptane system has been explained by the concept of maximum orbital overlap between the Walsh orbitals and the alpha C-H bonds. researcher.lifenih.gov In the case of this compound, the phenyl group's π-orbitals can also interact with the Walsh orbitals, potentially influencing the regioselectivity and stereoselectivity of reactions at the cyclopropane ring. nih.gov This orbital interaction is a key factor in explaining the outcomes of reactions such as dihalocarbene insertions, where insertion into the endo C-H bonds alpha to the three-membered ring is often the predominant pathway. researcher.life

Determination of Thermochemical Parameters (e.g., Bond Dissociation Energies, Acidity)

Thermochemical parameters provide quantitative data on the stability and reactivity of molecules. For this compound and its parent structure, key parameters include the enthalpy of formation, bond dissociation energies (BDEs), and acidity (pKa).

Bond dissociation energies are critical for understanding radical reactions. The BDEs of the C-H bonds in the bicyclo[4.1.0]heptane skeleton are not uniform. As discussed in the context of orbital interactions, the C-H bonds alpha to the cyclopropane ring (at C1, C2, C6) are weakened due to the stabilization of the resulting radical by the Walsh orbitals. Computational studies can provide estimates for these BDEs. For example, the design of radical transfer hydrogenation reactions relies on the knowledge of BDE values to predict the feasibility of a given hydrogen donor. researchgate.net

Table 3: Gas Phase Ion Energetics Data for Bicyclo[4.1.0]heptane

PropertyValue (eV)Method
Ionization Energy9.03 ± 0.02Electron Ionization (EI)
Ionization Energy9.46Photoelectron Spectroscopy (PE)
Appearance Energy (C6H9+)9.30 ± 0.09Electron Ionization (EI)
Appearance Energy (C5H7+)9.53 ± 0.07Electron Ionization (EI)

Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

Modeling of Stereochemical Outcomes and Selectivity

Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions involving this compound. The rigid, three-dimensional structure of the bicyclic system often leads to high levels of stereoselectivity in chemical transformations.

Theoretical models can be used to predict whether reagents will approach the molecule from the more sterically accessible exo face or the more hindered endo face. For reactions involving the cyclopropane ring, such as cyclopropanation or addition reactions, computational analysis of the transition states for different attack trajectories can explain observed diastereoselectivities. acs.org

In reactions of substituted bicyclo[4.1.0]heptanes, computational studies have been used to explain regio- and stereoselectivities. For example, in dihalocarbene insertion reactions, DFT calculations can rationalize the preference for insertion into specific C-H bonds based on orbital overlap and steric factors. researcher.lifenih.gov Similarly, in the oxygenation of bicyclo[n.1.0]alkanes, the observed high diastereoselectivities are paralleled by the calculated activation free energies for the corresponding reaction pathways. semanticscholar.orgnih.gov

For this compound, the orientation of the phenyl group (endo vs. exo) is a critical factor in determining the stereochemical course of a reaction. Modeling can help to understand how the phenyl group directs incoming reagents or influences the stereochemistry of rearrangements. For example, the thermal isomerization of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane has been studied to understand the stereochemistry of the resulting products. upenn.edu Quantum mechanical calculations of the energies of different stereoisomeric transition states allow for a quantitative prediction of product ratios, providing a deeper understanding of the factors that control stereoselectivity. escholarship.org

Applications in Advanced Organic Synthesis

7-Phenylbicyclo[4.1.0]heptane as a Versatile Synthetic Building Block

The inherent ring strain of the cyclopropane (B1198618) moiety within the this compound scaffold makes it susceptible to selective ring-opening reactions, a characteristic that synthetic chemists have exploited to generate a variety of functionalized monocyclic and bicyclic compounds. The phenyl group at the C7 position further influences the molecule's reactivity, often directing the outcome of these transformations.

One of the primary applications of this compound as a building block is in electrophilic ring-opening reactions. For instance, its reaction with mercuric salts leads to the cleavage of the cyclopropane ring to form functionalized cycloheptane (B1346806) derivatives. acs.org This transformation provides a reliable method for introducing new functional groups and expanding the seven-membered ring system.

Furthermore, the unsubstituted parent compound, bicyclo[4.1.0]heptane (norcarane), has been extensively studied as a mechanistic probe in enzyme-catalyzed oxidation reactions. researchgate.netacs.org These studies reveal that the scaffold can undergo oxidation to form various products, including norcaranols and rearrangement products like (2-cyclohexenyl)methanol and 3-cycloheptenol. researchgate.net This reactivity highlights the potential of the bicyclo[4.1.0]heptane core, including its phenyl-substituted derivatives, to be transformed into a diverse array of oxygenated and rearranged carbocyclic structures. Radical-mediated reactions also provide a pathway for the functionalization and rearrangement of this bicyclic system. researchgate.netresearchgate.net

Construction of Novel Polycyclic and Fused-Ring Systems

The unique structural and electronic features of this compound and its derivatives make them excellent precursors for synthesizing more complex polycyclic and fused-ring systems. These transformations often proceed through rearrangements or catalyzed cyclizations that leverage the strain of the three-membered ring.

A notable example involves the thermal isomerization of vinyl-substituted derivatives. The thermal vinylcyclopropane (B126155)cyclopentene (B43876) rearrangement of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane at elevated temperatures results in the formation of 7-exo-phenylbicyclo[4.3.0]non-1(9)-ene, a fused-ring system. This reaction proceeds through a predictable stereochemical course, offering a method for constructing cyclopentene rings fused to a cyclohexane (B81311) core.

In a different approach, the treatment of 1-phenyltricyclo[4.1.0.02,7]heptane, a related polycyclic compound, with silica (B1680970) gel (SiO2) induces ring-opening to yield a variety of products, including 2-phenylbicyclo[4.1.0]hept-2-ene and (1E,4Z)-2-phenylcyclohepta-1,4-diene. researchgate.net This demonstrates how the bicyclo[4.1.0]heptane framework can be a gateway to other cyclic and polycyclic structures.

Catalytic methods have also been developed to transform precursors into bicyclo[4.1.0]heptane systems and subsequently into other fused rings. Gold-catalyzed cycloadditions of 7-aryl-1,6-enynes have been shown to proceed through bicyclo[4.1.0]heptyl cation intermediates, which then rearrange to form bicyclo[3.2.0]hept-6-enes. acs.org This skeletal rearrangement underscores the role of the bicyclo[4.1.0]heptane structure as a transient but key intermediate in the formation of alternative fused-ring systems.

The following table summarizes selected transformations leading to polycyclic systems.

Table 1: Synthesis of Polycyclic Systems
Starting Material Reagents and Conditions Product(s) Yield Reference
1-Phenyltricyclo[4.1.0.02,7]heptane SiO2 2-Phenylbicyclo[4.1.0]hept-2-ene, (1E,4Z)-2-phenylcyclohepta-1,4-diene N/A researchgate.net

Use as a Precursor in Complex Cascade and Domino Reactions

While direct examples starting from this compound are not extensively documented, the structural motif is integral to complex cascade and domino reactions that rapidly build molecular complexity. These reactions often involve the formation or subsequent reaction of the bicyclo[4.1.0]heptane core in a single pot.

For instance, a photoinduced radical cyclization of an enyne precursor has been shown to generate a highly functionalized derivative, dimethyl 5-oxo-6-phenylbicyclo[4.1.0]heptane-3,3-dicarboxylate. purdue.edu This bicyclic product is formed as part of a cascade reaction that constructs the polycyclic framework in a highly efficient manner. The stability and reactivity of the bicyclo[4.1.0]heptane unit are crucial for the success of the cascade, allowing for the controlled formation of multiple C-C bonds.

Domino reactions, a subset of cascade reactions, are also employed to construct bicyclo[4.1.0]heptene frameworks. A phosphine-catalyzed sequential annulation domino reaction between dienic sulfones and Morita-Baylis-Hillman (MBH) carbonates has been developed to prepare functionalized bicyclo[4.1.0]heptenes in excellent yields and stereoselectivities under mild conditions. Although this example builds the bicyclic system rather than using it as a starting material, it highlights the compatibility of the bicyclo[4.1.0]heptane scaffold with domino reaction strategies.

The general principle of these reactions is to trigger a sequence of intramolecular transformations from a strategically designed acyclic or monocyclic precursor, with the bicyclo[4.1.0]heptane structure often forming a key intermediate that channels the reaction toward a complex polycyclic product.

Design of Chiral Motifs for Asymmetric Catalysis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. While the direct use of this compound as a scaffold for designing chiral motifs is not prominently featured in the literature, the synthesis of chiral bicyclo[4.1.0]heptane derivatives is an area of active research.

For example, asymmetric gold-catalyzed cycloisomerization of heteroatom-tethered 1,6-enynes provides an efficient route to enantiomerically enriched functionalized bicyclo[4.1.0]heptene derivatives. rsc.orgbeilstein-journals.org In these reactions, a chiral gold(I) complex, such as one derived from (R)-DTBM-SEGPHOS(AuCl)2, catalyzes the cyclization to afford the bicyclic core with high enantioselectivity. nih.gov This demonstrates that the bicyclo[4.1.0]heptane framework can be constructed in a chiral, non-racemic form.

The following table presents data on the asymmetric synthesis of bicyclo[4.1.0]heptene derivatives.

Table 2: Asymmetric Synthesis of Bicyclo[4.1.0]heptene Derivatives via Au(I)-Catalyzed Cycloisomerization
Enyne Substrate Catalyst System Product Yield Enantiomeric Excess (ee) Reference
Oxygen-tethered 1,6-enyne (R)-4-MeO-3,5-(t-Bu)2MeOBIPHEP-(AuCl)2 / AgOTf Functionalized oxabicyclo[4.1.0]heptene Moderate to good Up to 99% rsc.orgbeilstein-journals.org

These synthetic efforts provide the chiral building blocks that could potentially be elaborated into novel ligands for asymmetric catalysis, where the rigid bicyclic framework could create a well-defined chiral pocket around a metal center.

Synthesis of Carbocyclic Analogues with Fused Cyclopropane Rings

The bicyclo[4.1.0]heptane skeleton serves as a valuable template for the synthesis of carbocyclic analogues of biologically important molecules, particularly nucleosides. In these analogues, the fused cyclopropane-cyclohexane core replaces the sugar moiety of natural nucleosides, often imparting increased chemical stability and unique conformational properties.

Researchers have developed highly stereoselective routes to synthesize enantiomerically pure carbocyclic nucleoside analogues built on a functionalized bicyclo[4.1.0]heptane template. acs.orgmdpi.comresearchgate.net A key strategy involves the synthesis of a versatile bicyclo[4.1.0]heptyl azide (B81097) intermediate, which can then be elaborated to introduce various nucleobases. acs.org Key steps in these asymmetric syntheses include diastereoselective allylic oxidation and hydroboration reactions to control the stereochemistry of the carbocyclic core.

These synthetic efforts have produced novel families of compounds containing natural nucleobases like thymine (B56734) and guanine (B1146940), as well as functionalized 1,2,3-triazoles as nucleobase surrogates. acs.org Some of these carbocyclic analogues have been evaluated for antiviral activity, with certain triazole-containing derivatives showing moderate activity against coxsackie B4 virus. acs.org The bicyclo[4.1.0]heptane framework provides a conformationally locked scaffold that can be used to probe interactions with biological targets. acs.org

Historical Trajectories and Emerging Research Directions

Evolution of Synthetic Methodologies for Bicyclic Cyclopropanes

The construction of the bicyclo[4.1.0]heptane skeleton has evolved significantly over the decades, moving from classical methods to highly sophisticated catalytic systems that offer greater efficiency and control.

Early and foundational approaches to bicyclic cyclopropanes include the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to convert an alkene, such as cyclohexene (B86901), into the corresponding cyclopropane (B1198618). wikipedia.org Another classical strategy involves the addition of carbenes, often generated from diazo compounds in the presence of transition metal catalysts like rhodium, copper, or iron, to a double bond. scispace.com

More recent advancements have focused on intramolecular cyclization reactions, which have proven to be powerful for the precise construction of bicyclo[4.1.0]heptane frameworks. researchgate.netnih.gov These methods can be broadly categorized based on the reaction mechanism and include transition-metal catalysis, organic catalysis, and free radical-mediated cyclizations. nih.govresearcher.life For instance, palladium-catalyzed intramolecular coupling and cyclization of specific dienyl compounds with β-styryl bromides have been developed to produce substituted bicyclo[4.1.0]heptenes diastereoselectively. acs.org

Another elegant strategy involves a sequence of cycloaddition followed by a photochemical transformation. researchgate.net In this approach, a Diels-Alder reaction can be used to construct a complex bicyclic precursor, which then undergoes a photochemical rearrangement to yield the desired norcarane (B1199111) derivative. This method allows the regio- and stereochemistry of the final product to be dictated by the initial cycloaddition step. researchgate.net

Visible light has also emerged as a sustainable tool for these syntheses. Intramolecular photochemical [2+1] cycloadditions of nucleophilic carbenes with tethered olefins can generate bicyclo[4.1.0]heptane scaffolds without the need for external catalysts or additives. scispace.comnih.gov This highlights a significant shift towards more environmentally benign synthetic protocols.

The table below summarizes the key evolutionary stages in the synthesis of this structural class.

MethodologyKey Reagents/ConditionsGeneral Characteristics
Simmons-Smith ReactionZn-Cu couple, CH₂I₂Classic, reliable method for cyclopropanation of alkenes like cyclohexene. wikipedia.org
Catalytic Carbene AdditionDiazo compounds, Rh or Cu catalystsWidely used for [2+1] cycloaddition to form the three-membered ring. scispace.com
Diels-Alder / Photochemical TransformationDiene/dienophile, then light (hν)Offers high control over stereochemistry based on the initial cycloaddition. researchgate.net
Intramolecular CyclizationsTransition-metal or organic catalystsEfficient for precise construction of the fused bicyclic system from acyclic precursors. researchgate.netnih.gov
Visible Light-Induced CycloadditionAcyl silanes, visible light (e.g., 427 nm LED)Catalyst-free, sustainable method utilizing nucleophilic carbenes. scispace.comnih.gov

Current Challenges in Regio- and Stereocontrol of Transformations

Despite significant progress in the synthesis of the bicyclo[4.1.0]heptane core, achieving precise control over regioselectivity and stereoselectivity in its transformations remains a formidable challenge. This is particularly true for 7-substituted derivatives like 7-phenylbicyclo[4.1.0]heptane, where the substituent can exist in two diastereomeric forms: endo (syn to the larger ring) and exo (anti to the larger ring).

A key challenge lies in the stereochemical outcome of reactions at the C7 position. Research on the reduction of 7-chloro-7-phenylbicyclo[4.1.0]heptane with tributyltin hydride has shown that the reaction proceeds non-stereospecifically. kyoto-u.ac.jp Regardless of the starting geometry of the halide, the reduction affords an isomeric mixture of endo- and exo-7-phenylbicyclo[4.1.0]heptane. This lack of stereospecificity suggests that the intermediate 7-phenylbicyclo[4.1.0]hept-7-yl radical is configurationally unstable, behaving like a planar radical, which allows for attack from either face. kyoto-u.ac.jp Interestingly, the product mixture consistently favors the endo isomer, indicating a thermodynamic or kinetic preference for this configuration. kyoto-u.ac.jp

Starting MaterialReaction ConditionsProduct Ratio (endo:exo)Reference
7-Chloro-7-phenylbicyclo[4.1.0]heptane (isomer mixture)Tributyltin hydride90 ± 2 : 10 ± 2 kyoto-u.ac.jp

Achieving enantioselectivity presents another layer of difficulty. For meso-bicyclo[4.1.0]heptane derivatives, catalytic desymmetrization is a powerful strategy for accessing enantioenriched products. thieme-connect.com However, these reactions have historically proceeded with the opening of the strained cyclopropane ring, leading to functionalized cyclohexene derivatives rather than preserving the bicyclic core. thieme-connect.com While recent breakthroughs have demonstrated the first ring-retentive desymmetrization of certain bicyclo[4.1.0]heptane derivatives, applying these complex organocatalytic systems to a range of substrates, including those with a 7-phenyl substituent, remains an active area of research. thieme-connect.com

Unexplored Reactivity Patterns and Potential for Novel Transformations

The inherent ring strain of the cyclopropane moiety in this compound makes it a substrate ripe for exploring novel chemical transformations. The interplay between the strained three-membered ring and the adjacent phenyl group could unlock unique reactivity patterns that have yet to be fully investigated.

One promising area is the controlled ring-opening of the cyclopropane. While often seen as an undesirable side reaction, selective cleavage of one of the internal C-C bonds can lead to valuable seven-membered ring systems or highly functionalized cyclohexanes. Treatment of phenyl-substituted tricyclo[4.1.0.0²’⁷]heptanes with silica (B1680970) gel has been shown to yield a variety of ring-opened products, including phenyl-substituted cycloheptadienes and bicyclo[4.1.0]heptenes. researchgate.net Similarly, chloropalladation of related methylene-substituted phenylbicyclo[4.1.0]heptanes in methanol (B129727) results in ring-opening, suggesting the formation of an intermediate with carbocationic character that facilitates the transformation. doi.org Systematically exploring these reactions with different Lewis acids, transition metals, and nucleophiles could lead to predictable and synthetically useful methodologies.

The development of visible light-mediated transformations also opens new avenues. Recent work has shown that diazoenals can undergo photoclick reactions with vinyl arenes to generate complex bicyclo[4.1.0]heptane-fused polycycles. chemrxiv.org Exploring the potential of this compound itself as a partner in novel photochemical cycloadditions or C-H activation reactions is a logical next step. The phenyl group could serve as a chromophore or a directing group for site-selective functionalization on either the aromatic ring or the aliphatic backbone under photochemical conditions.

Furthermore, the direct C(sp³)–H activation on the cyclohexane (B81311) ring, guided by the rigid bicyclic framework, remains a largely unexplored frontier. Such transformations could provide direct access to functionalized derivatives that are difficult to synthesize through traditional methods, avoiding the need for pre-installed functional groups.

Prospects for the Development of New Synthetic Reagents and Catalysts Utilizing the Bicyclo[4.1.0]heptane Core

Beyond being a synthetic target, the rigid and well-defined three-dimensional structure of the bicyclo[4.1.0]heptane core makes it an attractive scaffold for the design of new reagents and catalysts. The conformational rigidity imparted by the fused ring system can be exploited to create highly organized molecular environments, which is a key principle in asymmetric catalysis.

The development of chiral ligands based on this framework is a particularly promising direction. By introducing coordinating functional groups (e.g., phosphines, amines, or N-heterocyclic carbenes) onto an enantiomerically pure bicyclo[4.1.0]heptane scaffold, it is possible to design novel ligands for transition metal catalysis. The fixed spatial arrangement of the bicyclic core could effectively control the stereochemical outcome of catalytic reactions, such as asymmetric hydrogenations, cross-couplings, or cycloadditions. The synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold has already demonstrated its utility as a conformationally locked pseudosugar pattern. acs.orguab.catacs.org This principle of using the rigid core to control molecular shape and reactivity can be extended to catalyst design.

For example, an enantiopure derivative of this compound could be functionalized on the phenyl ring or the cyclohexane portion to create bidentate or tridentate ligands. The phenyl group itself could be modified to carry donor atoms, and its orientation relative to the bicyclic framework would create a unique and sterically demanding chiral pocket around a coordinated metal center. Such catalysts could offer novel reactivity and selectivity profiles compared to existing systems based on more flexible backbones. The successful use of related bicyclic scaffolds in bioactive compounds further underscores the potential for this framework to serve as a core for developing new molecules with specific functions. acs.org

Q & A

Q. What spectroscopic techniques resolve ambiguities in bicyclo[4.1.0]heptane derivative assignments?

  • Methodology : 2D NMR (COSY, NOESY) distinguishes overlapping signals in crowded spectra. For example, NOE correlations between cyclopropane protons and phenyl groups confirm spatial proximity. IR spectroscopy identifies strain-sensitive vibrations (C–C stretch ~1000 cm⁻¹) .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular weight172.25 g/mol (C₁₃H₁₄)
Cyclopropane C–C bond length~1.51 Å (DFT calculation)
Typical reaction yield50–70% (Zn/acid reduction)
Enantiomeric resolutionChiral HPLC (Chiralpak IA column)

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